

# Cross-validation of experimental and computational data for N-Methylidenenitrous amide

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## Compound of Interest

Compound Name: *N-Methylidenenitrous amide*

Cat. No.: B15429291

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## Cross-Validation of Experimental and Computational Data for N-Nitrosamides

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-nitrosamides are a class of chemical compounds characterized by a nitroso group bonded to the nitrogen of an amide or a similar functional group. These compounds are of significant interest to the scientific community due to their chemical reactivity, metabolic instability, and, in many cases, carcinogenic properties.<sup>[1]</sup> This guide provides a comparative overview of experimental and computational data for N-nitrosamides, with a focus on their synthesis, properties, and reactivity. While specific data for the parent compound, **N-Methylidenenitrous amide**, is scarce in publicly available literature, this guide leverages data from closely related and well-studied N-nitrosamides to provide a comprehensive cross-validation resource.

## Physicochemical Properties of Representative N-Nitrosamides

The following table summarizes key physicochemical properties of selected N-nitrosamides, providing a basis for comparison. These values are derived from a combination of experimental measurements and computational predictions.

Property	N-Nitrosodimethylamine (NDMA)	N-methyl-N-nitrosourea (MNU)	N-Methylnitrous Amide
Molecular Formula	(CH <sub>3</sub> ) <sub>2</sub> NNO	C <sub>2</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	CH <sub>4</sub> N <sub>2</sub> O[2]
Molecular Weight	74.08 g/mol [3]	103.08 g/mol	60.06 g/mol [2]
Physical Description	Yellow oily liquid[3]	Crystalline solid	Not specified
Boiling Point	151-153 °C[3]	Decomposes	Not specified
Stability	Stable at room temperature in neutral or alkaline solutions in the dark; sensitive to UV light.[3]	Unstable, especially in aqueous solution	Not specified
CAS Number	62-75-9	684-93-5	64768-29-2[2]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of N-nitrosamides, which are common across this class of compounds.

### General Synthesis of N-Nitrosamides from N-monosubstituted Carboxamides

This method describes the synthesis of N-nitrosamides from N-monosubstituted carboxamides and a nitrosyl cation.[1]

Materials:

- N-monosubstituted carboxamide (e.g., N-methylacetamide)
- Source of nitrous acid (e.g., sodium nitrite)
- Strong acid (e.g., hydrochloric acid)

- Appropriate solvent (e.g., water, dichloromethane)

Procedure:

- Dissolve the N-monosubstituted carboxamide in the chosen solvent and cool the solution in an ice bath.
- In a separate flask, prepare the nitrosyl cation by reacting sodium nitrite with a strong acid at low temperature.
- Slowly add the solution containing the nitrosyl cation to the cooled carboxamide solution with continuous stirring. The carboxamide acts as a nucleophile, attacking the nitrosyl cation.<sup>[1]</sup>
- After the addition is complete, allow the reaction to proceed for a specified time at low temperature.
- The reaction mixture is then worked up, which may involve extraction with an organic solvent and washing with water and brine to remove unreacted starting materials and byproducts.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-nitrosamide.
- Purification of the product can be achieved by methods such as chromatography or recrystallization.

## Synthesis of N-nitroso compounds using tert-butyl nitrite (TBN)

This protocol outlines a metal and acid-free method for N-nitrosation of secondary amines using tert-butyl nitrite.<sup>[4]</sup>

Materials:

- Secondary amine
- tert-butyl nitrite (TBN)

Procedure:

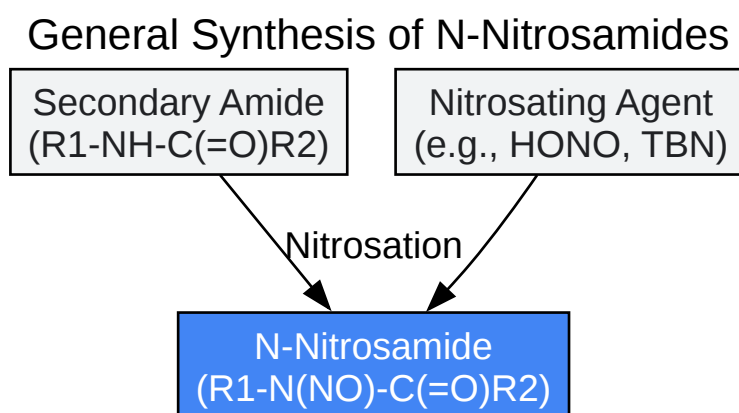
- The secondary amine (1 mmol) and tert-butyl nitrite (1.0 equivalent) are stirred at room temperature or 45 °C in a solvent-free condition.[4]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated. The easy isolation procedure is a key feature of this methodology.[4]
- This method is noted for its tolerance of acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive functional groups such as phenols, olefins, and alkynes.[4]

## Reaction Pathways and Logical Workflows

Understanding the synthesis and decomposition pathways of N-nitrosamides is critical for their handling and for predicting their biological activity.

### General Synthesis of N-Nitrosamides

The following diagram illustrates the general reaction for the synthesis of an N-nitrosamide from a secondary amide and a nitrosating agent.



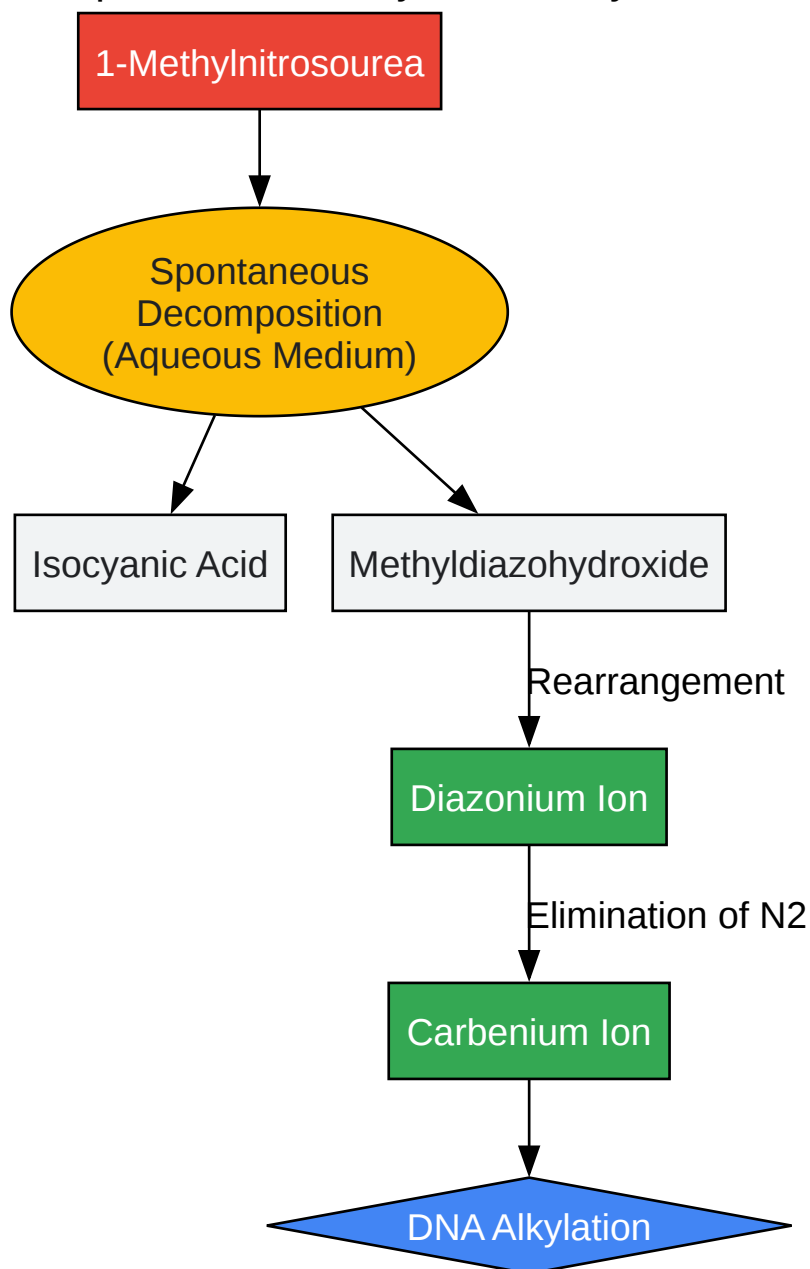
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Caption: General synthesis pathway of N-Nitrosamides.

### Decomposition of N-Nitrosoureas

The decomposition of N-nitrosoureas is a critical aspect of their biological activity, particularly for their use as anticancer agents.[1] This process leads to the formation of highly reactive electrophilic species.

### Decomposition Pathway of 1-Methylnitrosourea



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Caption: Decomposition of 1-methylnitrosourea in an aqueous medium.[1]

## Conclusion

This guide provides a foundational comparison of experimental and computational data for N-nitrosamides. The presented data and protocols, drawn from various sources, offer a starting point for researchers and professionals in drug development. While a direct and extensive set of data for **N-Methylidenenitrous amide** remains elusive, the information on analogous compounds provides valuable insights into the expected properties and reactivity of this class of molecules. Further experimental and computational studies are warranted to elucidate the specific characteristics of **N-Methylidenenitrous amide** and expand our understanding of N-nitrosamides as a whole.

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